6-Isopropoxy-5-methylnicotinic acid
Overview
Description
6-Isopropoxy-5-methylnicotinic acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Biotransformation and Microbial Production
The enzymatic activity of certain bacterial strains, like Ralstonia/Burkholderia sp. strain DSM 6920, can be harnessed for the preparation of hydroxylated heterocyclic carboxylic acid derivatives through biotransformation. This process involves the regioselective mono-hydroxylation of educts like 6-methylnicotinate, leading to the production of various hydroxylated compounds, including 2-hydroxy-6-methylnicotinic acid, 2-hydroxy-6-chloronicotinic acid, and others. This showcases the bacteria's biotransformation abilities and its potential in microbial production for industrial applications (Tinschert et al., 2000).
Synthesis and Antibacterial Properties
6-Isopropoxy-5-methylnicotinic acid derivatives are also synthesized for their potential antibacterial properties. For instance, transition metal complexes of 2-Hydroxy-6-methylnicotinic acid have been synthesized and shown to exhibit antibacterial activity against various bacteria, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis (Verma & Bhojak, 2018).
Catalytic Applications and Chemical Modification
The compound and its derivatives have been utilized in various catalytic and chemical modification processes. For example, the preparation of deuterated methyl and dimethyl substituted nicotinoylating agents for derivatization of protein N-terminals involves using derivatives of nicotinic acid, showcasing its role in chemical synthesis and modification (Tsumoto et al., 2003).
Structural and Molecular Analysis
The structural and molecular analysis of compounds involving 6-methylnicotinic acid derivatives has been a subject of research. Studies involving infrared multiple-photon dissociation spectroscopy, X-ray single crystal diffraction, and Hirshfeld surface analysis have been conducted to understand the molecular structure and interactions of these compounds, offering insights into their properties and potential applications in various fields (van Stipdonk et al., 2014).
Mechanism of Action
Target of Action
Given its structural similarity to niacin (vitamin b3), it may interact with similar targets . Niacin acts as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and its phosphorylated form (NADP), which play crucial roles in metabolism .
Mode of Action
Niacin and its derivatives participate in redox reactions as electron donors or acceptors, catalyzed by various enzymes .
Biochemical Pathways
Niacin is involved in numerous metabolic pathways, including those related to energy production, DNA repair, and cell signaling .
Result of Action
If it acts similarly to niacin, it could influence a variety of physiological processes, including energy metabolism, dna repair, and cell signaling .
Biochemical Analysis
Cellular Effects
6-Isopropoxy-5-methylnicotinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting DHODH, the compound can alter the balance of nucleotide pools within the cell, leading to changes in gene expression and cellular signaling pathways. This can result in reduced cell proliferation and increased sensitivity to oxidative stress, as the cells may struggle to maintain adequate levels of nucleotides for DNA repair and replication .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of DHODH. This enzyme is a key player in the pyrimidine biosynthesis pathway, and its inhibition by this compound leads to a reduction in the production of pyrimidine nucleotides. This reduction can cause a cascade of effects, including the activation of stress response pathways and alterations in gene expression. The compound’s binding to DHODH is likely mediated through specific interactions with the enzyme’s active site, preventing the normal catalytic activity of DHODH .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation products may have different biological activities. Long-term exposure to this compound can lead to sustained inhibition of DHODH, resulting in prolonged effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exert its inhibitory effects on DHODH without causing significant toxicity. At higher doses, the compound can lead to adverse effects, including toxicity and disruption of normal cellular functions. Studies in animal models have shown that there is a threshold dose above which the compound’s toxic effects become more pronounced, leading to potential damage to tissues and organs .
Metabolic Pathways
This compound is involved in the pyrimidine biosynthesis pathway, where it interacts with DHODH. This interaction affects the metabolic flux through the pathway, leading to changes in the levels of pyrimidine nucleotides. The compound’s inhibition of DHODH can also impact other metabolic pathways that rely on pyrimidine nucleotides, such as DNA and RNA synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its distribution within tissues can be influenced by factors such as tissue perfusion and the presence of binding proteins that sequester the compound in specific compartments .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, its interaction with DHODH suggests that it may localize to mitochondria, where DHODH is typically found. This localization can enhance the compound’s inhibitory effects on the enzyme and influence mitochondrial function .
Properties
IUPAC Name |
5-methyl-6-propan-2-yloxypyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-9-7(3)4-8(5-11-9)10(12)13/h4-6H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQCFAAHQMRPQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729228 | |
Record name | 5-Methyl-6-[(propan-2-yl)oxy]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011558-18-1 | |
Record name | 5-Methyl-6-[(propan-2-yl)oxy]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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